molecular formula C18H14N2O2 B8643162 3-hydroxy-N'-(1-phenylmethylene)-2-naphthohydrazide

3-hydroxy-N'-(1-phenylmethylene)-2-naphthohydrazide

Cat. No.: B8643162
M. Wt: 290.3 g/mol
InChI Key: BQTYCKJHLIHXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N'-(1-phenylmethylene)-2-naphthohydrazide is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-(benzylideneamino)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-17-11-15-9-5-4-8-14(15)10-16(17)18(22)20-19-12-13-6-2-1-3-7-13/h1-12,21H,(H,20,22)

InChI Key

BQTYCKJHLIHXHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A four neck flask (2 liters) equipped with a thermometer, a reflux condenser and a stirrer was charged with 101 g (0.5 mol) of 3-hydroxy-2-naphthohydrazide and 1.5 liter of methanol, and 63.7 g (0.6 mol) of benzaldehyde was dropwise added thereto in 30 minutes while stirring at room temperature. After heating under reflux for 5 hours, the reaction liquid was cooled down to 15° C. or lower, and crystal was filtered off. The crystal was washed with a small amount of methanol and then dried under reduced pressure, whereby the intended compound (slightly yellow crystal) was obtained.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

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